Mono-carboxy-isooctyl Phthalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Mono-carboxy-isooctyl Phthalate involves the esterification of phthalic anhydride with 2-octanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

化学反应分析

Mono-carboxy-isooctyl Phthalate undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized to form more complex carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

科学研究应用

Mono-carboxy-isooctyl Phthalate is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, particularly in the context of its phthalate structure.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ester linkage.

Industry: It is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of various industrial products.

作用机制

The mechanism of action of Mono-carboxy-isooctyl Phthalate involves its interaction with cellular components. The ester linkage allows it to be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol components. These components can then interact with various molecular targets, including enzymes and receptors, to exert their effects .

相似化合物的比较

Mono-carboxy-isooctyl Phthalate is similar to other phthalate esters such as:

Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.

Dibutyl phthalate (DBP): Used in adhesives and printing inks.

Bis(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC products. What sets this compound apart is its unique carboxyl group on the octyl chain, which can influence its reactivity and interactions with biological systems.

生物活性

Mono-carboxy-isooctyl phthalate (MCiOP) is a metabolite derived from the diisononyl phthalate (DiNP), a widely used plasticizer. The biological activity of MCiOP has garnered attention due to its potential health impacts, particularly in relation to endocrine disruption and toxicity. This article reviews the current understanding of MCiOP's biological activity, including its metabolic pathways, toxicological effects, and implications for human health, supported by data tables and case studies.

Metabolism of this compound

MCiOP is formed through the metabolic hydrolysis of DiNP, which is commonly ingested or absorbed through skin contact. The metabolism occurs primarily in the liver and involves two phases:

- Phase I Hydrolysis : DiNP is hydrolyzed to form mono-isononyl phthalate (MiNP) and subsequently to MCiOP.

- Phase II Conjugation : MCiOP may undergo further conjugation with glucuronic acid for excretion.

Research indicates that the monoester metabolites, including MCiOP, often exhibit greater biological activity compared to their parent compounds .

Table 1: Metabolic Pathways of DiNP

| Compound | Metabolic Pathway | Biological Activity |

|---|---|---|

| Diisononyl Phthalate | Hydrolysis to MiNP | Moderate |

| MiNP | Hydrolysis to MCiOP | High |

| MCiOP | Conjugation | Variable |

Endocrine Disruption

MCiOP has been implicated in endocrine disruption due to its ability to interact with hormone receptors. Studies have shown that it can inhibit sulfotransferases (SULTs), enzymes crucial for hormone metabolism. In particular, MCiOP demonstrates significant inhibitory activity towards SULT1A1 and SULT1E1, which are involved in the metabolism of estrogens and other hormones .

Liver Toxicity

Research indicates that exposure to MCiOP may lead to liver damage. A computational study predicted a high probability of liver injury associated with MCiOP exposure, with clearance rates suggesting low elimination from human organisms . The compound has also been linked to increased incidences of liver tumors in animal studies .

Case Study: Occupational Exposure

A study assessing occupational exposure among plastics workers found elevated levels of urinary MCiOP concentrations compared to non-exposed controls. The findings highlighted potential risks associated with prolonged exposure in industrial settings .

Table 2: Toxicological Findings Related to MCiOP

| Study | Findings |

|---|---|

| Toxicity Assessment | High liver injury probability; inhibition of SULTs |

| Occupational Exposure Study | Elevated urinary concentrations in exposed workers |

| Meta-Analysis on Phthalates | Association with obesity and reproductive impairments |

Obesity and Metabolic Disorders

Epidemiological studies have linked phthalate exposure, including that from MCiOP, with obesity and metabolic disorders such as Type II diabetes. A systematic review indicated that prolonged exposure to various phthalates correlates with adverse metabolic outcomes .

Reproductive Health

Research suggests that maternal exposure to phthalates during preconception may increase risks of adverse reproductive outcomes, including preterm birth and impaired ovarian function . The implications for male reproductive health are also concerning, as studies have shown associations between phthalate metabolite concentrations and reduced sperm quality .

属性

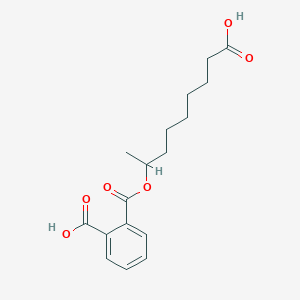

IUPAC Name |

2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-12(8-4-2-3-5-11-15(18)19)23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10,12H,2-5,8,11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOGHDLTLRKQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028113 |

Source

|

| Record name | Mono-carboxy-isooctyl Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-09-7 |

Source

|

| Record name | Mono-carboxy-isooctyl Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。